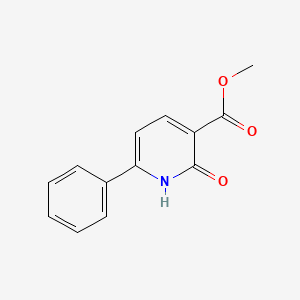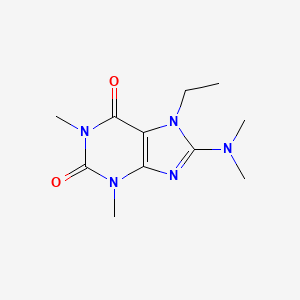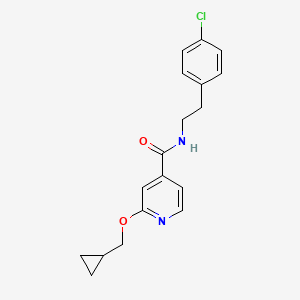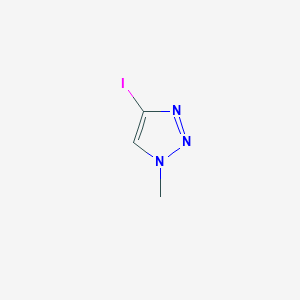
Methyl 2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxylate” is a chemical compound with the CAS Number: 125031-47-2. Its molecular weight is 229.24 . The IUPAC name for this compound is methyl 2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarboxylate .
Molecular Structure Analysis
The molecular formula of “Methyl 2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxylate” is C13H11NO3 . The InChI code for this compound is 1S/C13H11NO3/c1-17-13(16)10-7-8-11(14-12(10)15)9-5-3-2-4-6-9/h2-8H,1H3,(H,14,15) .Physical And Chemical Properties Analysis
“Methyl 2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxylate” is stored in a sealed, dry environment at room temperature .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Methyl 2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxylate is involved in various chemical synthesis and reactions. For instance, Kappe and Roschger (1989) explored the reactions of Biginelli-compounds, including the synthesis of different pyrimidine derivatives using 2-oxo derivatives (Kappe & Roschger, 1989). Similarly, Dotsenko et al. (2019) described the preparation of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives, useful as drug precursors or ligands (Dotsenko et al., 2019).
Crystal Structure and Molecular Modeling
The study of crystal structures and molecular modeling is another significant application. Pandian et al. (2014) reported the crystal structures and conformational studies of ethyl 2-methyl-4-phenyl-5-oxo-5H-indeno[1,2-b] pyridine-3-carboxylate derivatives (Pandian et al., 2014).
Antimicrobial and Antifungal Agents
This compound also finds applications in the development of antimicrobial and antifungal agents. Shastri and Post (2019) prepared a series of derivatives showing significant to moderate antibacterial and antifungal activities (Shastri & Post, 2019).
Diversity-Oriented Synthesis
Baškovč et al. (2012) developed a diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides, highlighting the versatility of this compound in synthesizing a variety of chemical structures (Baškovč et al., 2012).
Tautomeric Studies
Ajaj et al. (2013) conducted a study on the synthesis and tautomeric properties of these compounds, providing insights into their chemical behavior (Ajaj et al., 2013).
Enzymatic Selectivity
Sobolev et al. (2002) investigated the enantioselectivity of Candida rugosa lipase in the kinetic resolution of derivatives of 1,4-dihydropyridine, demonstrating the compound's relevance in enzymatic studies (Sobolev et al., 2002).
Color Fastness and Dye Synthesis
Parveen et al. (2007) explored the synthesis of new disperse dyes from methyl-4,6-dihydroxy-2-oxo-1-phenyl-5-arylazopyridine-3-carboxylate, examining their color fastness properties and free radical scavenging activity (Parveen et al., 2007).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Mode of Action
It is known that the compound interacts with its targets, leading to changes at the molecular level . More detailed studies are required to elucidate the precise interactions and resulting changes.
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . Its lipophilicity (Log Po/w) is estimated to be around 2.35 , which could influence its distribution and bioavailability. More comprehensive pharmacokinetic studies are needed to confirm these predictions.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl 2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxylate . For instance, the compound is recommended to be stored in a dry room at normal temperature . .
Propriétés
IUPAC Name |
methyl 2-oxo-6-phenyl-1H-pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-13(16)10-7-8-11(14-12(10)15)9-5-3-2-4-6-9/h2-8H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBLJEDHEHVKHTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(NC1=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 2-(1-ethyl-5-methyl-1H-pyrazole-3-carboxamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2826585.png)
![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N-ethyl-N-phenylsulfamoyl)benzamide](/img/structure/B2826586.png)

![1,5-dimethyl-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2826588.png)
![2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2826590.png)

![Tert-butyl N-(5-azaspiro[3.4]octan-7-yl)carbamate](/img/structure/B2826594.png)
![Ethyl 2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}acetate](/img/structure/B2826595.png)


